Retagliptin Phase 3 Clinical Efficacy: Direct Placebo-Controlled HbA1c Reduction Quantified
In a 16-week, multicenter, randomized, double-blind, placebo-controlled phase 3 trial (NCT05054842), retagliptin 100 mg once daily as add-on to metformin demonstrated a least squares mean reduction in HbA1c of -0.82% (95% CI: -1.05% to -0.58%; P < 0.0001) compared to placebo in Chinese patients with T2DM inadequately controlled on metformin [1]. This provides direct, quantifiable clinical efficacy data for the compound.
| Evidence Dimension | Change in HbA1c from baseline to Week 16 |
|---|---|
| Target Compound Data | -0.82% (95% CI: -1.05% to -0.58%) vs. baseline, as add-on to metformin |
| Comparator Or Baseline | Placebo (add-on to metformin) |
| Quantified Difference | Absolute difference of -0.82% in LS mean change |
| Conditions | 16-week Phase 3 trial; patients with baseline HbA1c 7.5%-11.0%; retagliptin 100 mg QD + metformin vs. placebo + metformin |
Why This Matters
Establishes the precise magnitude of glycemic improvement achievable with retagliptin in a defined patient population, enabling direct comparison with efficacy data from trials of other DPP-4 inhibitors.
- [1] Guo L, et al. Retagliptin as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial. Diabetes Obes Metab. 2024;26(7):2830-2838. doi:10.1111/dom.15601 View Source
